(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol
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Overview
Description
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds, which undergo a series of reactions including halogenation, methylation, and cyclization to form the desired polycyclic structure. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. It can also serve as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to investigate the interactions between PAHs and biological macromolecules such as DNA and proteins. Studies on its toxicity and metabolic pathways can provide insights into the environmental and health impacts of PAHs.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s aromatic structure allows it to intercalate into DNA, potentially causing mutations or inhibiting DNA replication. It may also interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, chrysene, and fluoranthene. These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness
What sets (3S,4S)-6-Fluoro-7,12-dimethyl-3,4-dihydrobenzo(a)anthracene-3,4-diol apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of fluorine and methyl groups may enhance its stability and modify its electronic properties, making it a unique compound for various applications.
Properties
CAS No. |
80756-92-9 |
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Molecular Formula |
C20H17FO2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3S,4S)-6-fluoro-7,12-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H17FO2/c1-10-12-5-3-4-6-13(12)11(2)19-16(21)9-15-14(18(10)19)7-8-17(22)20(15)23/h3-9,17,20,22-23H,1-2H3/t17-,20-/m0/s1 |
InChI Key |
SHFOMBFUQVKYGO-PXNSSMCTSA-N |
Isomeric SMILES |
CC1=C2C3=C(C=C(C2=C(C4=CC=CC=C14)C)F)[C@@H]([C@H](C=C3)O)O |
Canonical SMILES |
CC1=C2C3=C(C=C(C2=C(C4=CC=CC=C14)C)F)C(C(C=C3)O)O |
Origin of Product |
United States |
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